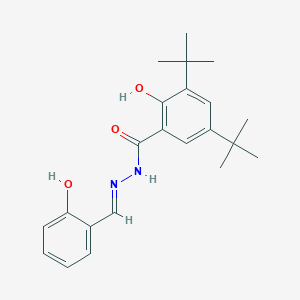![molecular formula C14H17N3O B6060757 [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that the antimicrobial activity of the compound is due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the safety and toxicity of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide in lab experiments is its versatility. It can be used in a wide range of applications, from medicine to materials science. Additionally, the compound has shown promising results in various studies, indicating its potential for future research. One limitation of using this compound is its low yield, which can make large-scale production difficult.
Future Directions
There are several future directions for research on [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide. In medicine, further studies are needed to fully understand its anticancer properties and potential as a therapeutic agent. In agriculture, research can focus on optimizing the use of this compound as a plant growth regulator and pesticide. In materials science, the compound can be used as a building block for the synthesis of novel materials with potential applications in electronic devices. Additionally, further studies are needed to fully understand the safety and toxicity of this compound.
Synthesis Methods
The synthesis of [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide involves the reaction of 2-aminobenzimidazole with allyl bromide and formic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is approximately 55%.
Scientific Research Applications
[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide has been extensively studied for its potential applications in medicine. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains. In agriculture, this compound has been shown to have potential as a plant growth regulator and as a pesticide. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
properties
IUPAC Name |
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15-11-18/h2-4,6-7,11H,1,5,8-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCULSZZXXKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)


![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)
